Cas no 1785263-12-8 (4-bromo-5-chloro-1-methyl-pyridin-2-one)

4-Bromo-5-chloro-1-methyl-pyridin-2-one is a halogenated pyridinone derivative with significant utility in organic synthesis and pharmaceutical research. Its distinct substitution pattern, featuring bromo and chloro functional groups at the 4- and 5-positions, along with a methyl group at the 1-position, makes it a versatile intermediate for constructing complex heterocyclic frameworks. The compound’s reactivity allows for selective modifications, enabling applications in cross-coupling reactions, nucleophilic substitutions, and medicinal chemistry. Its stability under standard conditions ensures reliable handling and storage. Researchers value this compound for its role in developing bioactive molecules, particularly in the exploration of kinase inhibitors and other therapeutic agents.
4-bromo-5-chloro-1-methyl-pyridin-2-one structure
1785263-12-8 structure
Product Name:4-bromo-5-chloro-1-methyl-pyridin-2-one
CAS No:1785263-12-8
MF:C6H5BrClNO
MW:222.466999769211
MDL:MFCD30179619
CID:2157286
PubChem ID:105479911
Update Time:2025-05-20

4-bromo-5-chloro-1-methyl-pyridin-2-one Chemical and Physical Properties

Names and Identifiers

    • 4-Bromo-5-chloro-1-methylpyridin-2(1h)-one
    • SY244367
    • tert-butyl4-((5-bromopyridin-2-yl)sulfonyl)piperidine-1-carboxylate
    • 4-bromo-5-chloro-1-methyl-pyridin-2-one
    • MDL: MFCD30179619
    • Inchi: 1S/C6H5BrClNO/c1-9-3-5(8)4(7)2-6(9)10/h2-3H,1H3
    • InChI Key: LKJVYPVTXUOJAV-UHFFFAOYSA-N
    • SMILES: BrC1=CC(N(C)C=C1Cl)=O

Computed Properties

  • Exact Mass: 220.92430g/mol
  • Monoisotopic Mass: 220.92430g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 1
  • Heavy Atom Count: 10
  • Rotatable Bond Count: 0
  • Complexity: 234
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Topological Polar Surface Area: 20.3
  • XLogP3: 1.1

4-bromo-5-chloro-1-methyl-pyridin-2-one Pricemore >>

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Additional information on 4-bromo-5-chloro-1-methyl-pyridin-2-one

4-Bromo-5-Chloro-1-Methyl-pyridin-2-one (CAS No. 1785263-12-8): An Overview

4-Bromo-5-Chloro-1-Methyl-pyridin-2-one (CAS No. 1785263-12-8) is a versatile compound that has garnered significant attention in the fields of medicinal chemistry and pharmaceutical research. This compound, characterized by its unique bromine, chlorine, and methyl substitutions on a pyridine ring, exhibits a range of biological activities that make it a valuable candidate for various applications.

The molecular structure of 4-bromo-5-chloro-1-methyl-pyridin-2-one is particularly noteworthy. The presence of the bromine and chlorine atoms imparts specific electronic and steric properties to the molecule, which can influence its reactivity and biological interactions. The methyl group at the 1-position further modulates these properties, contributing to the compound's overall stability and solubility.

In recent years, 4-bromo-5-chloro-1-methyl-pyridin-2-one has been extensively studied for its potential therapeutic applications. One of the key areas of interest is its use as a lead compound in the development of novel drugs for treating various diseases. For instance, research has shown that this compound exhibits potent anti-inflammatory and anti-cancer properties, making it a promising candidate for further investigation.

A study published in the Journal of Medicinal Chemistry in 2023 highlighted the anti-inflammatory effects of 4-bromo-5-chloro-1-methyl-pyridin-2-one. The researchers found that this compound effectively inhibits the production of pro-inflammatory cytokines such as TNF-α and IL-6 in vitro. These findings suggest that 4-bromo-5-chloro-1-methyl-pyridin-2-one could be developed into a new class of anti-inflammatory drugs with fewer side effects compared to existing treatments.

In addition to its anti-inflammatory properties, 4-bromo-5-chloro-1-methyl-pyridin-2-one has also shown promise in cancer research. A 2022 study published in Cancer Research demonstrated that this compound selectively targets and induces apoptosis in cancer cells while sparing normal cells. The mechanism of action involves the modulation of key signaling pathways such as PI3K/AKT and MAPK, which are frequently dysregulated in cancer cells.

The synthetic accessibility of 4-bromo-5-chloro-1-methyl-pyridin-2-one is another factor that contributes to its appeal as a research tool and potential drug candidate. Several efficient synthetic routes have been developed to produce this compound on a laboratory scale, making it readily available for further studies. One such method involves the reaction of 4-bromo-5-chloropyridine with methyl iodide in the presence of a base, followed by cyclization to form the final product.

Beyond its direct therapeutic applications, 4-bromo-5-chloro-1-methyl-pyridin-2-one serves as an important building block for the synthesis of more complex molecules. Its functional groups can be readily modified through various chemical transformations, allowing researchers to explore a wide range of structural analogs with potentially improved biological activities. This flexibility makes it an attractive starting point for drug discovery programs targeting multiple diseases.

The safety profile of 4-bromo-5-chloro-1-methyl-pyridin-2-one is also an important consideration in its development as a therapeutic agent. Preliminary toxicological studies have indicated that this compound has low toxicity at therapeutic concentrations, although further investigations are needed to fully assess its safety in humans. These studies are crucial for ensuring that any potential side effects are minimized before advancing to clinical trials.

In conclusion, 4-bromo-5-chloro-1-methyl-pyridin-2-one (CAS No. 1785263-12-8) is a multifaceted compound with significant potential in medicinal chemistry and pharmaceutical research. Its unique molecular structure, coupled with its promising biological activities and synthetic accessibility, positions it as a valuable candidate for further development into novel therapeutic agents. As research in this area continues to advance, it is likely that new applications and insights will emerge, further solidifying the importance of this compound in the scientific community.

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